IMT1B

Description

Structure

3D Structure

Properties

IUPAC Name |

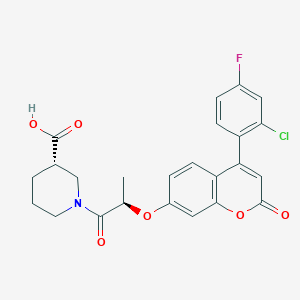

(3S)-1-[(2R)-2-[4-(2-chloro-4-fluorophenyl)-2-oxochromen-7-yl]oxypropanoyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFNO6/c1-13(23(29)27-8-2-3-14(12-27)24(30)31)32-16-5-7-18-19(11-22(28)33-21(18)10-16)17-6-4-15(26)9-20(17)25/h4-7,9-11,13-14H,2-3,8,12H2,1H3,(H,30,31)/t13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEKWBKJUBCXDT-KGLIPLIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N1CCC[C@@H](C1)C(=O)O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IMT1B: A Deep Dive into its Mechanism of Action in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IMT1B has emerged as a promising anti-cancer agent, exhibiting potent inhibitory effects on cancer cell proliferation and tumor growth. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, focusing on its interaction with the mitochondrial RNA polymerase (POLRMT). We will delve into the downstream signaling pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology.

Core Mechanism of Action: Inhibition of POLRMT

This compound is a first-in-class, specific, and noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT).[1][2] This enzymatic inhibition is the central pillar of this compound's anti-cancer activity. By binding to POLRMT, this compound induces a conformational change that obstructs substrate binding and halts mitochondrial DNA (mtDNA) transcription in a dose-dependent manner.[2]

The inhibition of mtDNA transcription has profound consequences for cancer cell metabolism and survival. Mitochondria contain their own genome, which encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with ribosomal and transfer RNAs required for their translation.[3][4] By disrupting the transcription of these critical components, this compound effectively cripples the cell's primary energy-generating machinery.

Signaling Pathway of POLRMT Inhibition

The direct inhibition of POLRMT by this compound initiates a cascade of downstream events that ultimately lead to cancer cell death. This pathway is characterized by a severe energy crisis and the induction of apoptotic processes.

Figure 1: Core signaling pathway of this compound-mediated POLRMT inhibition.

Downstream Effects on Cancer Cell Physiology

The disruption of mitochondrial function by this compound triggers a series of interconnected physiological changes within cancer cells, culminating in their demise.

Impairment of Oxidative Phosphorylation and Energy Crisis

By inhibiting the transcription of essential OXPHOS subunits, this compound leads to a significant reduction in the capacity of the electron transport chain.[3][4] This impairment of OXPHOS results in a sharp decrease in ATP production, plunging the cancer cell into an energy crisis.[5][6] This ATP depletion is a key driver of the subsequent apoptotic cascade. Furthermore, this compound treatment has been shown to increase the AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), a sensor of cellular energy status.[5]

Induction of Apoptosis

This compound induces apoptosis in cancer cells through multiple mechanisms. The severe ATP depletion and increased mitochondrial reactive oxygen species (mtROS) resulting from OXPHOS dysfunction are potent triggers of the intrinsic apoptotic pathway.[5] This is further evidenced by mitochondrial depolarization, a hallmark of early apoptosis.[5][6] Studies have demonstrated that this compound treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of programmed cell death.

Suppression of the Akt-mTOR Signaling Pathway

Recent evidence suggests that this compound's mechanism of action extends beyond the direct consequences of POLRMT inhibition on mitochondrial bioenergetics. In colorectal cancer cells, IMT1 has been shown to suppress the Akt-mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] The inhibition of POLRMT by IMT1 leads to decreased phosphorylation of Akt and the downstream effector S6K1.[6] This suggests a potential crosstalk between mitochondrial function and key oncogenic signaling pathways.

Figure 2: this compound-mediated suppression of the Akt-mTOR signaling pathway.

Quantitative Data on this compound Efficacy

The anti-cancer efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| A2780 | Ovarian Cancer | ~0.1 - 1 | Cell Viability Assay |

| A549 | Lung Cancer | ~1 - 10 | Cell Viability Assay |

| HeLa | Cervical Cancer | ~1 - 10 | Cell Viability Assay |

| pCan1 | Colorectal Cancer | ~1 | Cell Viability Assay |

| HCT116 | Colorectal Cancer | ~1 | Cell Viability Assay |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions.

Table 2: Effects of this compound on Cellular and Mitochondrial Parameters

| Parameter | Cell Line | Treatment | Result |

| ATP Levels | phEC-1 | 0.5 µM IMT1 | Decreased |

| Mitochondrial Complex I Activity | phEC-1 | 0.5 µM IMT1 | Inhibited |

| Mitochondrial Transcript Levels (NDUFB8, COXI, UQCRC2) | phEC-1 | 0.5 µM IMT1 | Decreased |

| Mitochondrial Depolarization | phEC-1 | 0.5 µM IMT1 | Increased |

| Cellular ROS Levels | phEC-1 | 0.5 µM IMT1 | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro POLRMT Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on POLRMT activity.

Materials:

-

Recombinant human POLRMT

-

Mitochondrial transcription template (e.g., plasmid containing a mitochondrial promoter)

-

NTPs (ATP, GTP, CTP, UTP), including a radiolabeled or fluorescently labeled NTP

-

Transcription buffer

-

This compound

-

Scintillation counter or fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the transcription buffer, NTPs (including the labeled NTP), and the mitochondrial transcription template.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the transcription reaction by adding recombinant POLRMT.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid).

-

Wash the precipitate to remove unincorporated labeled NTPs.

-

Quantify the amount of incorporated labeled NTP in the precipitate using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of POLRMT inhibition at each this compound concentration and determine the IC50 value.

Cell Viability Assay (e.g., CCK-8 or MTT)

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

CCK-8 or MTT reagent

-

Microplate reader

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

Objective: To evaluate the effect of this compound on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Cancer cell line of interest

-

This compound

-

Seahorse XF assay medium

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

-

Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with this compound or vehicle control for a specified duration.

-

Prior to the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Load the mitochondrial stress test reagents into the sensor cartridge.

-

Calibrate the sensor cartridge and run the mitochondrial stress test protocol on the Seahorse XF Analyzer.

-

The analyzer will sequentially inject the drugs and measure the OCR at different stages of mitochondrial respiration.

-

Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Apoptosis Assay (Caspase-3/7 Activation)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Caspase-Glo® 3/7 Assay System (or similar)

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound or vehicle control for a specified time.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix by gentle shaking and incubate at room temperature for a specified duration (e.g., 30-60 minutes).

-

Measure the luminescence or fluorescence using a plate reader.

-

An increase in signal indicates the activation of caspase-3 and -7.

Western Blot for OXPHOS Proteins and Akt-mTOR Pathway Components

Objective: To analyze the protein expression levels of key signaling molecules.

Materials:

-

Cancer cells treated with this compound or vehicle

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Primary antibodies (e.g., against OXPHOS subunits, phospho-Akt, total Akt, phospho-S6K1, total S6K1, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally according to a predetermined schedule and dosage.[3]

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Experimental Workflow and Logical Relationships

The investigation of this compound's mechanism of action typically follows a logical progression from in vitro characterization to in vivo validation.

Figure 3: A typical experimental workflow for characterizing the anti-cancer properties of this compound.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of cancer. Its unique mechanism of action, centered on the inhibition of mitochondrial RNA polymerase, leads to a profound disruption of cancer cell metabolism and the induction of apoptosis. The growing understanding of its effects on key signaling pathways, such as the Akt-mTOR cascade, further underscores its potential as a multi-faceted anti-neoplastic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other POLRMT inhibitors as a new class of cancer therapeutics.

References

- 1. Executioner caspases restrict mitochondrial RNA-driven Type I IFN induction during chemotherapy-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting POLRMT by IMT1 inhibits colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

IMT1B: A Specific Allosteric Inhibitor of Mitochondrial RNA Polymerase (POLRMT) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial transcription, a fundamental process for cellular energy production, is executed by the dedicated mitochondrial RNA polymerase (POLRMT). Dysregulation of this process has been implicated in various pathologies, including cancer, making POLRMT an attractive therapeutic target. This technical guide provides an in-depth overview of IMT1B, a potent and specific allosteric inhibitor of human POLRMT. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies targeting mitochondrial function.

Introduction

The mitochondrial genome, a compact circular DNA molecule, encodes essential subunits of the oxidative phosphorylation (OXPHOS) system. The transcription of this genome is solely dependent on the nuclear-encoded POLRMT.[1][2] Consequently, inhibition of POLRMT presents a direct strategy to disrupt mitochondrial gene expression and, in turn, cellular bioenergetics. This approach has garnered significant interest in oncology, as many cancer cells exhibit a heightened reliance on mitochondrial metabolism.[3][4]

This compound, a small molecule inhibitor, has emerged from high-throughput screening as a highly specific, noncompetitive, and allosteric inhibitor of POLRMT.[3] Its mechanism of action involves binding to a novel allosteric pocket on POLRMT, inducing a conformational change that ultimately blocks substrate binding and transcriptional activity. This guide will provide a detailed exploration of the data and methodologies that underpin our understanding of this compound's interaction with POLRMT.

Quantitative Inhibition Data

The inhibitory potency of this compound against POLRMT has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Biochemical IC50 | 29 nM | HTRF-based in vitro transcription assay | Recombinant human POLRMT | Bonekamp et al., 2020 (Nature) |

| Cellular IC50 (IMT1) | 190 nM (120h) | Cell Proliferation Assay | HEK293T | Daglish et al., 2023 |

| Cellular IC50 (IMT1) | ~522 nM | Cell Viability Assay | RKO | Felser et al., 2021 |

| Cellular IC50 (IMT1) | ~291 nM | Cell Viability Assay | MiaPaCa-2 | Felser et al., 2021 |

| Cellular IC50 (IMT1) | ~30 nM | Cell Viability Assay | HeLa | Felser et al., 2021 |

Note: IMT1 is a close analog of this compound and is often used in cellular studies. The biochemical IC50 for this compound provides the most direct measure of its potency against the isolated enzyme.

Mechanism of Action: Allosteric Inhibition

This compound functions as a noncompetitive allosteric inhibitor of POLRMT. This means that this compound does not bind to the active site of the enzyme where the natural substrates (nucleotides and DNA) bind. Instead, it binds to a distinct site, causing a conformational change in the enzyme that reduces its catalytic efficiency.

The cryo-electron microscopy (cryo-EM) structure of the human POLRMT in complex with this compound (PDB: 7A8P) has elucidated the precise binding site.[1] this compound binds to a hydrophobic pocket located near the active site cleft. This binding event induces a conformational change in POLRMT that prevents the proper binding of the DNA template and nucleotide substrates, thereby halting transcription.

Signaling Pathway Diagram

Caption: Allosteric inhibition of POLRMT by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF)-based in vitro Transcription Assay

This biochemical assay is used to determine the direct inhibitory activity of compounds on POLRMT enzymatic function.

Principle: The assay measures the incorporation of biotinylated UTP into a newly synthesized RNA molecule from a DNA template. The biotinylated RNA product is then detected using a europium-labeled streptavidin donor and an Alexa Fluor 647-labeled anti-sense oligo acceptor. When in close proximity, FRET occurs between the donor and acceptor, generating a time-resolved fluorescence signal that is proportional to the amount of RNA synthesized.

Protocol:

-

Reaction Mix Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.01% Tween-20, 10 µM GTP, 10 µM ATP, 10 µM CTP, 1 µM UTP, and 100 nM biotin-UTP.

-

Enzyme and Template Addition: Add recombinant human POLRMT to a final concentration of 5 nM and the DNA template (a linear DNA fragment containing a mitochondrial promoter) to a final concentration of 10 nM.

-

Compound Incubation: Add this compound or DMSO (vehicle control) at various concentrations and incubate for 30 minutes at room temperature.

-

Initiation of Transcription: Initiate the transcription reaction by adding the nucleotide mix and incubate for 60 minutes at 37°C.

-

Detection: Stop the reaction by adding EDTA. Add the HTRF detection reagents (europium-streptavidin and Alexa Fluor 647-labeled probe) and incubate for 60 minutes at room temperature.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm. The ratio of the two emission signals is calculated and used to determine the percentage of inhibition.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of POLRMT-IMT1B Complex

This protocol outlines the steps for determining the high-resolution structure of POLRMT in complex with this compound.

Protocol:

-

Protein Expression and Purification: Express human POLRMT in a suitable expression system (e.g., insect cells) and purify to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: Incubate purified POLRMT (at a concentration of ~1-2 mg/mL) with a 5-fold molar excess of this compound for 1 hour on ice.

-

Grid Preparation: Apply 3 µL of the POLRMT-IMT1B complex solution to a glow-discharged Quantifoil R1.2/1.3 300-mesh copper grid.

-

Vitrification: Plunge-freeze the grid into liquid ethane using a Vitrobot Mark IV (FEI), with the chamber maintained at 100% humidity.

-

Data Collection: Collect cryo-EM data on a Titan Krios electron microscope operating at 300 kV, equipped with a Gatan K3 direct electron detector. Collect images automatically using EPU software.

-

Image Processing: Process the collected micrographs using software such as RELION or CryoSPARC. This involves motion correction, CTF estimation, particle picking, 2D classification, ab initio 3D reconstruction, and 3D refinement.

-

Model Building and Refinement: Build an atomic model into the refined cryo-EM density map using software like Coot and refine the model using Phenix.

Experimental Workflow Diagram

Caption: Workflow for biochemical and structural characterization.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against mitochondrial transcription. Its high specificity and well-characterized allosteric mechanism of action make it a valuable chemical probe for studying the role of mitochondrial gene expression in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of POLRMT inhibitors as potential therapeutics, particularly in the context of oncology. The continued exploration of compounds like this compound holds promise for novel treatment paradigms that exploit the metabolic vulnerabilities of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of IMT1B on Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMT1B, a specific noncompetitive allosteric inhibitor of mitochondrial RNA polymerase (POLRMT), has emerged as a significant tool in cancer research due to its ability to disrupt mitochondrial function. This technical guide provides an in-depth analysis of the core effects of this compound on mitochondrial biogenesis. By inhibiting POLRMT, this compound directly curtails the transcription of mitochondrial DNA (mtDNA), leading to a cascade of events that impact cellular energy metabolism and trigger compensatory signaling pathways. This document outlines the molecular mechanism of this compound, its effects on key regulators of mitochondrial biogenesis, and provides detailed experimental protocols for assessing these effects.

Introduction: The Central Role of Mitochondrial Biogenesis

Mitochondrial biogenesis is the intricate process by which cells increase their mitochondrial mass. It is a vital cellular response to increased energy demand and is crucial for maintaining cellular homeostasis. This process is tightly regulated by a network of signaling pathways that coordinate the expression of both nuclear and mitochondrial genomes. The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2), which in turn drive the expression of nuclear genes encoding mitochondrial proteins, including the mitochondrial transcription factor A (TFAM). TFAM is essential for both the transcription and replication of mtDNA.

This compound's role as a POLRMT inhibitor positions it as a direct modulator of a critical step in mitochondrial biogenesis – the transcription of mtDNA-encoded genes. Understanding the full spectrum of its effects, including potential compensatory responses, is crucial for its application in research and therapeutic development.

Mechanism of Action of this compound

This compound is an orally active, noncompetitive, and specific allosteric inhibitor of POLRMT.[1] Its primary mechanism of action involves binding to POLRMT and inducing a conformational change that blocks substrate binding and, consequently, inhibits mtDNA transcription in a dose-dependent manner.[1] This inhibition leads to a reduction in the levels of all 13 protein subunits of the oxidative phosphorylation (OXPHOS) system that are encoded by the mitochondrial genome, as well as the ribosomal and transfer RNAs required for their translation.[2] The ultimate consequence is a disruption of the electron transport chain, leading to impaired mitochondrial respiration and a cellular energy crisis.

The Dual Effect of this compound on Mitochondrial Biogenesis

The effect of this compound on mitochondrial biogenesis is multifaceted, characterized by a primary inhibitory action and a secondary, potential compensatory response.

Primary Inhibition of Mitochondrial Transcription and Function

By directly inhibiting POLRMT, this compound effectively halts the expression of essential OXPHOS subunits encoded by mtDNA. This leads to a dose-dependent decrease in mitochondrial transcripts and a subsequent reduction in the steady-state levels of OXPHOS proteins. This impairment of the mitochondrial respiratory chain is a key contributor to the anti-proliferative and anti-tumor effects of this compound.[1] Furthermore, since POLRMT also functions as a primase for mtDNA replication, its inhibition can lead to a decline in mtDNA content over time.[2]

Secondary Compensatory Signaling: The AMPK-PGC-1α Axis

The inhibition of OXPHOS by this compound leads to a significant increase in the cellular AMP/ATP ratio.[1] This energy stress activates a key cellular energy sensor, 5' AMP-activated protein kinase (AMPK).[1] Activated AMPK can, in turn, phosphorylate and activate PGC-1α, the master regulator of mitochondrial biogenesis. This suggests the existence of a compensatory signaling pathway where the cell attempts to counteract the energy deficit by upregulating the machinery for creating new mitochondria.

While direct evidence for this compound-induced PGC-1α activation is still emerging, the established link between AMPK and PGC-1α provides a strong rationale for this hypothesis. The diagram below illustrates this proposed signaling cascade.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and its analog, IMT1, on various cellular and mitochondrial parameters as reported in the literature.

Table 1: Effect of IMT1 on Cell Viability

| Cell Line | IC₅₀ (nM) | Treatment Duration |

| HeLa | 29.9 | 1 week |

| MiaPaCa-2 | 291.4 | 1 week |

| RKO | 521.8 | 1 week |

| A2780 | ~190 | 120 hours |

| Data compiled from multiple sources.[2] |

Table 2: Effect of IMT1 on Mitochondrial Transcript Half-life in HeLa Cells

| Mitochondrial Transcript | Half-life (minutes) | 95% Confidence Interval |

| MT-RNR1 (12S rRNA) | 321 | [3] |

| MT-RNR2 (16S rRNA) | 163 | |

| MT-ND1 | 134 | |

| MT-CO2 | 37 | |

| MT-ATP6 | 100 | |

| Data from a study on IMT1 treatment. |

Table 3: Effect of POLRMT Inhibition on mtDNA Copy Number

| Treatment | Cell Line / Organism | Duration | Effect on mtDNA Copy Number |

| IMT1 | HeLa | ~96 hours | Reduced to ~25% of original |

| This compound | C. elegans (larval) | Not specified | Little to no impact |

| Data compiled from multiple sources.[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial biogenesis.

Assessment of Mitochondrial Mass using MitoTracker Green Staining and Flow Cytometry

This protocol allows for the quantification of mitochondrial mass in live cells. MitoTracker Green FM dye passively diffuses across the plasma membrane and accumulates in mitochondria regardless of mitochondrial membrane potential.

Workflow Diagram:

Materials:

-

MitoTracker Green FM (Thermo Fisher Scientific, Cat. No. M7514)

-

DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control group.

-

Staining Solution Preparation: Prepare a 1 mM stock solution of MitoTracker Green FM in DMSO. Immediately before use, dilute the stock solution in serum-free medium to a final working concentration (typically 20-200 nM).

-

Cell Staining:

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in the pre-warmed MitoTracker Green FM staining solution at a density of approximately 1 x 10⁶ cells/mL.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: After incubation, wash the cells twice with PBS to remove excess dye.

-

Flow Cytometry:

-

Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

-

Analyze the samples on a flow cytometer, exciting at ~490 nm and collecting emission at ~516 nm (typically in the FITC or equivalent channel).

-

Gate on the live, single-cell population and record the mean fluorescence intensity (MFI).

-

-

Data Analysis: Compare the MFI of MitoTracker Green between this compound-treated and control cells to determine the relative change in mitochondrial mass.

Quantification of mtDNA Copy Number by qPCR

This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.

Materials:

-

DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or RNase P)

-

qPCR instrument

Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| MT-ND1 | CCCTAAAACCCGCCACATCT | GAGCGATGGTGAGAGCTAAGGT |

| B2M | TGCTGTCTCCATGTTTGATGTATCT | TCTCTGCTCCCCACCTCTAAGT |

Procedure:

-

Genomic DNA Extraction: Extract total DNA from an equal number of this compound-treated and control cells.

-

qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets for each DNA sample. Include no-template controls.

-

qPCR Program:

-

Initial denaturation (e.g., 95°C for 10 min)

-

40 cycles of:

-

Denaturation (e.g., 95°C for 15 sec)

-

Annealing/Extension (e.g., 60°C for 1 min)

-

-

Melt curve analysis

-

-

Data Analysis (ΔΔCt Method):

-

Calculate the ΔCt for each sample: ΔCt = Ct (mitochondrial gene) - Ct (nuclear gene).

-

Calculate the ΔΔCt: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample).

-

The relative mtDNA copy number is calculated as 2^(-ΔΔCt).

-

Western Blot Analysis of Mitochondrial Biogenesis Regulators

This protocol is for detecting the protein levels of PGC-1α, NRF-1, and TFAM.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PGC-1α, anti-NRF-1, anti-TFAM, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized as per manufacturer's instructions).

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and image the blot.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a potent and specific inhibitor of POLRMT that profoundly impacts mitochondrial function by inhibiting mtDNA transcription. This direct effect on a core component of mitochondrial biogenesis leads to a cellular energy crisis, which in turn may trigger a compensatory upregulation of the PGC-1α signaling pathway via AMPK activation.

For drug development professionals, this dual effect is of significant interest. The primary inhibitory action provides a clear mechanism for the observed anti-tumor effects. The potential for a compensatory biogenesis response, however, could represent a mechanism of resistance. Therefore, future research should focus on:

-

Directly quantifying the phosphorylation and expression levels of PGC-1α, NRF-1, and TFAM following this compound treatment to confirm the activation of the compensatory pathway.

-

Investigating the long-term effects of this compound on mitochondrial mass and mtDNA copy number in various cancer cell lines to understand the dynamics of mitochondrial turnover under POLRMT inhibition.

-

Exploring combination therapies that target both POLRMT and components of the PGC-1α signaling pathway to potentially overcome resistance and enhance therapeutic efficacy.

This technical guide provides a framework for understanding and investigating the complex interplay between this compound and the intricate process of mitochondrial biogenesis. The provided protocols offer a starting point for researchers to further elucidate the full spectrum of this compound's cellular effects.

References

Understanding the Structure-Activity Relationship of IMT1B: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

IMT1B is a potent, orally active, noncompetitive allosteric inhibitor of human mitochondrial RNA polymerase (POLRMT). By specifically targeting POLRMT, this compound disrupts the transcription of mitochondrial DNA (mtDNA), leading to a depletion of essential protein subunits of the oxidative phosphorylation (OXPHOS) system. This ultimately results in impaired mitochondrial respiration and a reduction in cellular ATP levels, exhibiting significant anti-tumor effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Introduction

Mitochondria are critical organelles responsible for cellular energy production through oxidative phosphorylation. The mitochondrial genome, a small circular DNA molecule, encodes 13 essential protein subunits of the electron transport chain. The transcription of mtDNA is solely dependent on the mitochondrial RNA polymerase, POLRMT. In many cancer types, there is a heightened reliance on mitochondrial metabolism to meet the bioenergetic and biosynthetic demands of rapid proliferation. This dependency presents a therapeutic window for targeting mitochondrial processes.

This compound has emerged as a first-in-class inhibitor of POLRMT.[1][2] It acts as a noncompetitive, allosteric inhibitor, inducing a conformational change in POLRMT that prevents substrate binding and transcriptional activity.[1] This specific mechanism of action has demonstrated promising anti-proliferative effects in various cancer cell lines and in vivo tumor models.[1][3] Understanding the structure-activity relationship of this compound and its derivatives is crucial for the rational design of next-generation POLRMT inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of POLRMT. This leads to a cascade of downstream cellular events:

-

Inhibition of mtDNA Transcription: this compound binds to an allosteric pocket on POLRMT, inducing a conformational change that blocks the enzyme's ability to transcribe mtDNA.[1][4]

-

Depletion of OXPHOS Subunits: The inhibition of mtDNA transcription prevents the synthesis of the 13 essential protein components of the electron transport chain complexes I, III, IV, and V.[2][5]

-

Impaired Mitochondrial Respiration: The lack of essential OXPHOS subunits leads to a dysfunctional electron transport chain and a subsequent decrease in mitochondrial respiration.[2]

-

Cellular Energy Depletion: The reduced rate of oxidative phosphorylation results in a significant drop in cellular ATP levels and an increase in the AMP/ATP ratio.[1]

-

Activation of AMPK: The increase in the AMP/ATP ratio leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]

-

Anti-proliferative Effects: The culmination of these effects is a halt in cell proliferation and, in some cases, the induction of apoptosis.[2][3]

Structure-Activity Relationship (SAR) of this compound Analogs

Recent studies have focused on optimizing the structure of this compound to enhance its anti-cancer activity and pharmacological profile. A key publication in this area, "Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase" by Li et al. (2023) in the Journal of Medicinal Chemistry, details the synthesis and evaluation of a series of this compound analogs.

While the specific quantitative data from the supplementary information of this publication is not directly accessible for reproduction here, the study's findings can be summarized. The exploration and optimization of the this compound scaffold led to the identification of a novel compound, D26 , which demonstrated significantly more potent anti-proliferative effects against several cancer cell lines compared to the parent compound, this compound.[3] The SAR studies involved modifications of different parts of the this compound chemical structure, leading to insights into the key chemical features required for potent POLRMT inhibition. The development of D26 highlights the potential for further refinement of this class of inhibitors to achieve superior therapeutic outcomes.[3]

Table 1: Antiproliferative Activity of this compound and its Analog D26

| Compound | A2780 IC50 (nM) | A549 IC50 (nM) | HeLa IC50 (nM) |

| This compound | Data not available in this format | Data not available in this format | Data not available in this format |

| D26 | Significantly more potent than this compound | Significantly more potent than this compound | Significantly more potent than this compound |

Note: The table above is a qualitative representation based on the findings of Li et al. (2023). For precise IC50 values, readers are directed to the original publication.

Experimental Protocols

The characterization of this compound and its analogs involves a series of biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro POLRMT Enzymatic Assay

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of recombinant human POLRMT.

Materials:

-

Recombinant human POLRMT

-

Linearized plasmid DNA template containing the mitochondrial light-strand promoter (LSP)

-

ATP, CTP, GTP, UTP solutions

-

[α-32P]UTP

-

Transcription buffer (20 mM HEPES pH 8.0, 10 mM MgCl2, 150 mM KCl, 5% glycerol, 1 mM DTT, 100 µg/ml BSA)

-

Test compounds (e.g., this compound, D26) dissolved in DMSO

-

Stop solution (e.g., formamide with loading dye)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Protocol:

-

Prepare reaction mixtures in nuclease-free tubes on ice. Each 20 µL reaction should contain:

-

30 ng linearized DNA template

-

Transcription buffer

-

0.4 mM ATP, 0.15 mM CTP, 0.15 mM GTP, 0.01 mM UTP

-

1 µL of [α-32P]UTP

-

Desired concentration of test compound (or DMSO for control)

-

-

Initiate the transcription reaction by adding 400 fmol of recombinant POLRMT.

-

Incubate the reactions at 32°C for 30 minutes.

-

Stop the reaction by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the radiolabeled RNA transcripts by denaturing PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the transcript bands using a phosphorimager. The intensity of the bands corresponds to the level of POLRMT activity.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., A2780, A549, HeLa)

-

Cell culture medium and supplements

-

Opaque-walled 96-well plates

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

-

Incubate the plate for 72-168 hours.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the luminescence signal against the compound concentration.

Mitochondrial Membrane Potential Assay (JC-1)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

Materials:

-

Cells treated with test compounds

-

JC-1 dye solution

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with the desired concentrations of test compounds for the appropriate duration.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in culture medium containing 5 µM JC-1 dye.

-

Incubate the cells at 37°C for 15-30 minutes in the dark.

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Healthy cells with a high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates).

-

Apoptotic or unhealthy cells with a low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers).

-

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Mitochondrial Superoxide Assay (MitoSOX™ Red)

This assay uses the MitoSOX™ Red indicator to specifically detect superoxide levels within the mitochondria of live cells.

Materials:

-

Cells treated with test compounds

-

MitoSOX™ Red mitochondrial superoxide indicator

-

Flow cytometer

Protocol:

-

Treat cells with test compounds for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in a buffer containing 5 µM MitoSOX™ Red indicator.

-

Incubate at 37°C for 10-30 minutes, protected from light.

-

Wash the cells to remove the unbound probe.

-

Analyze the fluorescence of the cells using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm.

-

An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound action.

Experimental Workflow for this compound Characterization

Caption: Workflow for this compound analog characterization.

Conclusion

This compound and its analogs represent a promising new class of anti-cancer agents that specifically target mitochondrial transcription. The detailed structure-activity relationship studies are paving the way for the development of highly potent and selective POLRMT inhibitors with improved therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and optimization of these compounds. Further research into the long-term effects of POLRMT inhibition and potential resistance mechanisms will be crucial for the successful clinical translation of this novel therapeutic strategy.

References

The Impact of IMT1B on Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMT1B, a potent and specific small-molecule inhibitor of mitochondrial RNA polymerase (POLRMT), has emerged as a significant modulator of cellular energy metabolism. By disrupting the transcription of mitochondrial DNA (mtDNA), this compound effectively curtails the biogenesis of the oxidative phosphorylation (OXPHOS) system, the primary engine of ATP production in aerobic organisms. This targeted inhibition leads to a cascade of events, including diminished mitochondrial respiration, reduced ATP synthesis, and the induction of an energy crisis in cells highly dependent on mitochondrial function, such as various cancer cell types. This technical guide provides an in-depth analysis of the mechanism of action of this compound on OXPHOS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a noncompetitive allosteric inhibitor of POLRMT.[1][2] This binding induces a conformational change in the enzyme, which in turn blocks substrate binding and prevents the transcription of the 13 protein-coding genes located on the mitochondrial genome.[2] These genes encode for essential protein subunits of the OXPHOS complexes, which are critical for the establishment of the electron transport chain and subsequent ATP synthesis.[3][4][5]

The direct consequence of POLRMT inhibition by this compound is a significant reduction in the messenger RNA (mRNA) levels of these mitochondrially-encoded genes.[6] This transcriptional shutdown prevents the synthesis of crucial OXPHOS subunits, such as ND1-5 of Complex I and COI-IV of Complex IV, leading to impaired assembly and function of the respiratory chain complexes.[3][4] The ultimate result is a profound inhibition of oxidative phosphorylation.[3][6]

Figure 1: Signaling pathway of this compound-mediated inhibition of oxidative phosphorylation.

Quantitative Impact on OXPHOS Parameters

Treatment of susceptible cells with this compound results in a dose-dependent decrease in key indicators of mitochondrial function. The following tables summarize the quantitative effects of this compound on mitochondrial gene expression and cellular bioenergetics.

| Parameter | Cell Line | This compound Concentration | Treatment Duration | Result | Reference |

| ND1 mRNA Levels | HEK293T | 1 µM | 3 hours | Significant Decrease | [6] |

| ND1 mRNA Levels | HEK293T | 1 µM | 6 hours | Further Decrease | [6] |

| ND6 mRNA Levels | HEK293T | 1 µM | 3 hours | Significant Decrease | [6] |

| ND6 mRNA Levels | HEK293T | 1 µM | 6 hours | Further Decrease | [6] |

| Mitochondrial Transcript Levels | A2780 Xenograft Tumors | 100 mg/kg (in vivo) | 4 weeks | Reduced | [7] |

| OXPHOS Protein Levels | A2780 Xenograft Tumors | 100 mg/kg (in vivo) | 4 weeks | Reduced | [7] |

| Parameter | Cell Line | This compound Concentration | Result | Reference |

| Basal Oxygen Consumption Rate (OCR) | RKO | Not Specified | Strong Reduction | [8] |

| ATP Levels | Not Specified | Not Specified | Decline | [6] |

| AMP/ATP Ratio | Not Specified | Not Specified | Considerable Increase | [2] |

| Phosphorylated AMPK Levels | Not Specified | Not Specified | Increase | [2] |

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol outlines the measurement of oxygen consumption rate (OCR) as a key indicator of mitochondrial respiration using a Seahorse XF Analyzer.

Figure 2: Experimental workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Methodology:

-

Cell Seeding: Plate cells at an optimized density in a Seahorse XF96 or XF24 cell culture microplate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Assay Preparation: Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a CO2-free incubator at 37°C for one hour.

-

Seahorse XF Analysis: Place the cell culture plate into the Seahorse XF Analyzer. After an initial period of equilibration and baseline rate measurements, sequentially inject mitochondrial stressor compounds (e.g., oligomycin to inhibit ATP synthase, FCCP to uncouple the proton gradient, and a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively).

-

Data Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. The data is then normalized to cell number or protein concentration. Key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR profile.

Quantification of Mitochondrial DNA (mtDNA) Transcripts by qRT-PCR

This protocol details the quantification of specific mitochondrial mRNA transcripts to confirm the inhibitory effect of this compound on POLRMT activity.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle. Following treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for mtDNA-encoded genes (e.g., MT-ND1, MT-ND6, MT-CO1) and a nuclear-encoded housekeeping gene for normalization (e.g., ACTB, GAPDH).

-

Data Analysis: Calculate the relative expression of the mitochondrial transcripts in this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method.

Western Blot Analysis of OXPHOS Subunits

This protocol is used to assess the steady-state levels of OXPHOS protein subunits.

Methodology:

-

Protein Extraction: Treat cells with this compound or vehicle. Lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for various OXPHOS subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV, and ATP5A for Complex V). A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein levels.

Downstream Cellular Consequences

The this compound-induced impairment of OXPHOS triggers a series of downstream cellular events:

-

ATP Depletion and Energy Stress: The significant reduction in ATP production leads to a cellular energy crisis, which is particularly detrimental to cells with high energy demands.[3] This is reflected in a marked increase in the AMP/ATP ratio.[2]

-

AMPK Activation: The rise in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6]

-

Mitochondrial Depolarization and ROS Production: Inhibition of the electron transport chain can lead to mitochondrial membrane depolarization and an increase in the production of reactive oxygen species (ROS).[3][6]

-

Compensatory Glycolysis: While not definitively demonstrated for this compound, inhibition of OXPHOS often leads to a compensatory increase in glycolysis.[3]

Therapeutic Implications and Future Directions

The selective targeting of mitochondrial transcription and OXPHOS by this compound presents a promising therapeutic strategy, particularly in oncology. Many cancer cells exhibit a heightened reliance on oxidative phosphorylation, making them more susceptible to the effects of this compound compared to normal, quiescent cells.[3] This therapeutic window has been demonstrated in preclinical models, where this compound has shown anti-tumor effects both in vitro and in vivo.[2][7][9]

Future research will likely focus on:

-

Identifying predictive biomarkers of response to this compound therapy.

-

Investigating potential mechanisms of resistance to this compound.[8]

-

Exploring combination therapies where this compound can be used to sensitize cancer cells to other anti-cancer agents.

References

- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of IMT1B on Mitochondrial DNA Maintenance: A Technical Guide

An In-depth Examination of a Potent POLRMT Inhibitor on mtDNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial DNA (mtDNA) replication and transcription are fundamental processes for cellular energy production, and their dysregulation is implicated in a range of pathologies, including cancer. The key enzyme orchestrating these processes is the mitochondrial RNA polymerase (POLRMT). Recently, a new class of specific, noncompetitive, allosteric inhibitors of POLRMT has been developed, with IMT1B (also known as LDC203974) emerging as a potent and orally active lead compound. This technical guide provides a comprehensive overview of the mechanism and effects of this compound on mtDNA transcription and replication, details the experimental protocols used for its characterization, and presents quantitative data on its activity.

Introduction: The Central Role of POLRMT in Mitochondrial Biogenesis

Mitochondria, the powerhouses of the cell, contain their own circular genome (mtDNA) that encodes 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system, along with the necessary ribosomal and transfer RNAs for their translation.[1][2] The maintenance and expression of mtDNA are orchestrated by a dedicated set of nuclear-encoded proteins that are imported into the mitochondria.

At the core of this machinery is the mitochondrial RNA polymerase (POLRMT) . POLRMT is a multifunctional enzyme with two critical roles:

-

mtDNA Transcription: It is responsible for transcribing the entire mitochondrial genome to produce the polycistronic transcripts that are later processed into individual mRNAs, rRNAs, and tRNAs.[3][4][5]

-

mtDNA Replication Priming: POLRMT synthesizes short RNA primers required to initiate the replication of the heavy strand of mtDNA.[3][4][6] This dual function places POLRMT as a critical regulator of mitochondrial biogenesis.

Given the reliance of many cancer cells on mitochondrial metabolism, targeting POLRMT has emerged as a promising therapeutic strategy.[3][7][8] this compound is a first-in-class small molecule inhibitor designed to specifically target human POLRMT.[4][5][9][10]

Mechanism of Action of this compound

This compound acts as a highly specific, noncompetitive, and allosteric inhibitor of POLRMT.[9][10] Its mechanism involves binding to an allosteric pocket near the active center cleft of the POLRMT enzyme.[5] This binding induces a conformational change in POLRMT that blocks substrate binding and consequently inhibits its polymerase activity in a dose-dependent manner.[9][11]

Because POLRMT is essential for both transcription and the priming of replication, this compound effectively impairs both processes. This leads to a cascade of downstream effects, including the depletion of mitochondrial transcripts, inhibition of OXPHOS complex assembly, and a reduction in mtDNA copy number.[3][6][12]

Figure 1. Mechanism of this compound Action.

Quantitative Effects of this compound

Inhibition of mtDNA Transcription

Treatment of cancer cell lines with this compound results in a rapid and dose-dependent decrease in the levels of mitochondrial transcripts. This effect is observed for transcripts originating from both the heavy and light strands of mtDNA. The reduction in essential OXPHOS subunit transcripts, such as those for ND1 (Complex I) and COX1 (Complex IV), directly impairs the cell's ability to maintain aerobic respiration.[3]

| Cell Line | Treatment | Transcript | Fold Reduction vs. Control | Reference |

| A2780 | 10 µM this compound (Time course not specified) | mt-ND1 | >10-fold | [3] |

| A2780 | 10 µM this compound (Time course not specified) | mt-ND6 | >10-fold | [3] |

| A2780 Xenograft | 100 mg/kg this compound daily for 4 weeks | mt-transcripts (average) | ~50% | [11] |

| HeLa | IMT1 (Time course up to 96h) | mt-transcripts (average) | Significant decrease | [13] |

Reduction of mtDNA Replication and Copy Number

The inhibition of POLRMT's primase function by this compound disrupts the initiation of mtDNA replication. Over time, this leads to a progressive depletion of the mitochondrial genome. This reduction in mtDNA copy number further exacerbates the decline in mitochondrial function, as fewer templates are available for transcription.

| Cell Line | Treatment | Timepoint | mtDNA Copy Number Reduction | Reference |

| HeLa | IMT1 (~10 µM) | 96 hours | ~75% | [3] |

| A2780 Xenograft | 100 mg/kg this compound daily for 4 weeks | 4 weeks | Slight, non-significant | [11] |

Note: The effect on mtDNA copy number in vivo appears less pronounced than in cell culture, potentially due to different metabolic dependencies and compensatory mechanisms in a whole organism context.[6][11]

Downstream Cellular Consequences

The primary consequence of this compound-mediated inhibition of POLRMT is the impairment of the OXPHOS system. This leads to a cellular energy crisis characterized by:

-

Reduced ATP levels. [3]

-

An increased AMP/ATP ratio , which activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9]

-

Inhibition of cell proliferation and induction of cell death, particularly in cancer cells that are highly dependent on OXPHOS.[3][9][12]

In preclinical models, oral administration of this compound was well-tolerated and led to a significant reduction in tumor volume in xenograft models without causing systemic toxicity to healthy tissues.[4][5][9]

Figure 2. Downstream Cellular Effects of this compound.

Experimental Protocols

The following are key experimental methodologies for assessing the impact of this compound on mitochondrial function.

Quantification of mtDNA Copy Number by qPCR

This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.

Figure 3. Workflow for mtDNA Copy Number Quantification.

Methodology:

-

DNA Isolation: Extract total genomic DNA from an equal number of treated and untreated cells using a standard DNA extraction kit.

-

qPCR Reaction: Prepare a qPCR reaction mix using a TaqMan-based system.[14] Include two sets of primers and probes in each reaction (multiplexing):

-

A set targeting a mitochondrial gene (e.g., MT-ND1).

-

A set targeting a single-copy nuclear gene as a reference (e.g., IFNB1, B2M).[14]

-

-

Data Analysis:

-

Determine the threshold cycle (Ct) for both the mitochondrial and nuclear targets.

-

Calculate the difference in Ct values (ΔCt = Ct_mtDNA - Ct_nDNA).

-

The relative mtDNA copy number is calculated using the formula: 2 * 2^(-ΔCt). The initial '2' accounts for the diploid nature of the nuclear genome.

-

Quantification of Mitochondrial Transcripts by qRT-PCR

This protocol measures the abundance of specific mitochondrial RNAs.

Methodology:

-

RNA Isolation: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

-

qPCR: Perform qPCR using the synthesized cDNA as a template. Use primers specific to the mitochondrial transcripts of interest (e.g., MT-ND1, MT-ND6, MT-CO1).[3][15]

-

Normalization: Normalize the expression of the mitochondrial transcripts to a stable nuclear-encoded housekeeping gene (e.g., ACTB, GAPDH).

-

Data Analysis: Use the ΔΔCt method to calculate the fold change in transcript levels between treated and control samples.

In Situ Visualization of Nascent mtDNA Replication (MIRA)

The Mitochondrial Replication Assay (MIRA) allows for the direct visualization and quantification of newly synthesized mtDNA within individual cells.[16][17][18]

Methodology:

-

EdU Labeling: Culture cells and pulse-label with 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog, for 1-2 hours. EdU will be incorporated into newly synthesized DNA.[16][19][20]

-

Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Click-iT Reaction: Covalently attach a biotin azide to the alkyne group of the incorporated EdU via a copper-catalyzed click reaction.[16][20]

-

Proximity Ligation Assay (PLA): Use antibodies against biotin to initiate a proximity ligation assay. This technique generates a circular DNA molecule that is then amplified via rolling circle amplification, creating a highly localized and bright fluorescent signal at the site of each EdU incorporation.[16][17]

-

Imaging: Visualize the fluorescent PLA signals using confocal microscopy. Signals located in the cytoplasm correspond to replicating mtDNA.[16]

Conclusion

This compound is a powerful and specific chemical probe for studying the roles of mtDNA transcription and replication. By allosterically inhibiting POLRMT, it effectively decouples mitochondrial biogenesis from other cellular processes. The data clearly demonstrate that this compound treatment leads to a profound decrease in mitochondrial gene expression, culminating in OXPHOS dysfunction and a reduction in mtDNA content. These characteristics not only make this compound an invaluable tool for basic research into mitochondrial biology but also highlight its therapeutic potential for treating cancers that are heavily reliant on mitochondrial metabolism. Further investigation into its long-term effects and potential resistance mechanisms will be crucial for its clinical development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Targeting Mitochondrial DNA Transcription by POLRMT Inhibition or Depletion as a Potential Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of human ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Small-molecule inhibitors of human mitochondrial DNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Mitochondrial Metabolism and RNA Polymerase POLRMT to Overcome Multidrug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Discovery of a Novel, Potent, Orally Active, and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. raybiotech.com [raybiotech.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Mitochondrial Replication Assay (MIRA) for Efficient in situ Quantification of Nascent mtDNA and Protein Interactions with Nascent mtDNA (mitoSIRF) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. David Paul, MRC Laboratory of Molecular Biology — BIO-PROTOCOL [bio-protocol.org]

- 18. doaj.org [doaj.org]

- 19. dokumen.pub [dokumen.pub]

- 20. Visualization of Mitochondrial DNA Replication in Individual Cells by EdU Signal Amplification - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of IMT1B on the Mitochondrial Electron Transport Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMT1B, a potent and specific inhibitor of the mitochondrial RNA polymerase (POLRMT), has emerged as a promising therapeutic agent, particularly in the context of oncology. Its mechanism of action, while targeting mitochondrial transcription, culminates in a profound impact on the electron transport chain (ETC), the central hub of cellular energy production. This technical guide provides an in-depth analysis of the effects of this compound on the ETC, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's bioenergetic consequences.

Core Mechanism of Action: Indirect Inhibition of the Electron Transport Chain

This compound does not directly interact with the enzymatic complexes of the electron transport chain. Instead, its effects are a downstream consequence of its primary activity as a noncompetitive, allosteric inhibitor of POLRMT.[1][2] By binding to POLRMT, this compound prevents the transcription of the mitochondrial DNA (mtDNA). The mtDNA encodes 13 essential protein subunits of the ETC complexes, including subunits for Complex I (NADH dehydrogenase), Complex III (cytochrome b-c1 complex), Complex IV (cytochrome c oxidase), and ATP synthase (Complex V).

The inhibition of mtDNA transcription by this compound leads to a time-dependent depletion of these crucial ETC subunits.[3][4] This reduction in essential protein components impairs the assembly and function of the respiratory complexes, ultimately leading to a collapse of the mitochondrial respiratory capacity. This energy crisis is particularly detrimental to cancer cells that are highly dependent on oxidative phosphorylation (OXPHOS) for their metabolic needs.[3][5]

Quantitative Impact on Cellular Respiration

The functional consequence of this compound's action on the ETC is a significant reduction in mitochondrial respiration. This is most effectively quantified by measuring the cellular oxygen consumption rate (OCR) using extracellular flux analysis, such as the Seahorse XF Analyzer.

| Parameter | Effect of this compound Treatment | Cell Line | Reference |

| Basal Oxygen Consumption Rate (OCR) | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |

| ATP-linked Respiration | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |

| Maximal Respiration | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |

| Spare Respiratory Capacity | Decreased | RKO (Colon Carcinoma) | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |

Table 1: Summary of this compound's Effect on Oxygen Consumption Rate (OCR)

Impact on Cancer Cell Viability

The impairment of the electron transport chain and the subsequent energy crisis induced by this compound translate to a dose-dependent decrease in the viability of various cancer cell lines.

| Cell Line | IC50 (approx.) | Treatment Duration | Reference |

| A2780 (Ovarian Carcinoma) | Not explicitly stated, but dose-dependent decrease observed from 0.01 nM to 10 µM | 72, 96, 168 hours | [1] |

| A549 (Lung Carcinoma) | Not explicitly stated, but dose-dependent decrease observed | Not specified | [1] |

| HeLa (Cervical Cancer) | Not explicitly stated, but dose-dependent decrease observed | Not specified | [1] |

| RKO (Colon Carcinoma) | ~521.8 nM | Not specified | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |

| MiaPaCa-2 (Pancreatic Cancer) | ~291.4 nM | Not specified | [Metabolic resistance to the inhibition of mitochondrial transcription revealed by CRISPR‐Cas9 screen] |

Table 2: Effect of this compound on Cancer Cell Viability

Experimental Protocols

Seahorse XF Cell Mito Stress Test

This protocol is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

This compound compound

-

Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48, 72 hours).

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.

-

-

Seahorse Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell plate into the analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure baseline OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.

-

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72, 96, or 168 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-